molecular formula C22H18F3N3O3S B15026674 3-(4-Benzo[1,3]dioxol-5-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-benzyl-propionamide

3-(4-Benzo[1,3]dioxol-5-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-benzyl-propionamide

Cat. No.: B15026674
M. Wt: 461.5 g/mol
InChI Key: RFANSMWSCWEDBG-UHFFFAOYSA-N
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Description

3-{[4-(2H-1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-benzylpropanamide is a complex organic compound with potential applications in various fields of scientific research. Its structure includes a benzodioxole moiety, a trifluoromethyl group, and a pyrimidine ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-benzylpropanamide typically involves multiple steps, including the formation of the benzodioxole and pyrimidine rings, followed by the introduction of the trifluoromethyl group and the sulfanyl linkage. Common reagents used in these reactions include trifluoromethylating agents, sulfur sources, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-benzylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.

Scientific Research Applications

3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-benzylpropanamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties can be explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-benzylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s benzodioxole and pyrimidine moieties allow it to bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzodioxol-5-yl)ethanamine: Shares the benzodioxole moiety but lacks the pyrimidine and trifluoromethyl groups.

    1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino): Contains the benzodioxole moiety but differs in other functional groups.

Uniqueness

3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-benzylpropanamide is unique due to its combination of the benzodioxole, pyrimidine, and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research.

Properties

Molecular Formula

C22H18F3N3O3S

Molecular Weight

461.5 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-benzylpropanamide

InChI

InChI=1S/C22H18F3N3O3S/c23-22(24,25)19-11-16(15-6-7-17-18(10-15)31-13-30-17)27-21(28-19)32-9-8-20(29)26-12-14-4-2-1-3-5-14/h1-7,10-11H,8-9,12-13H2,(H,26,29)

InChI Key

RFANSMWSCWEDBG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=N3)SCCC(=O)NCC4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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